Bisoprolol

Content Navigation

CAS Number

Product Name

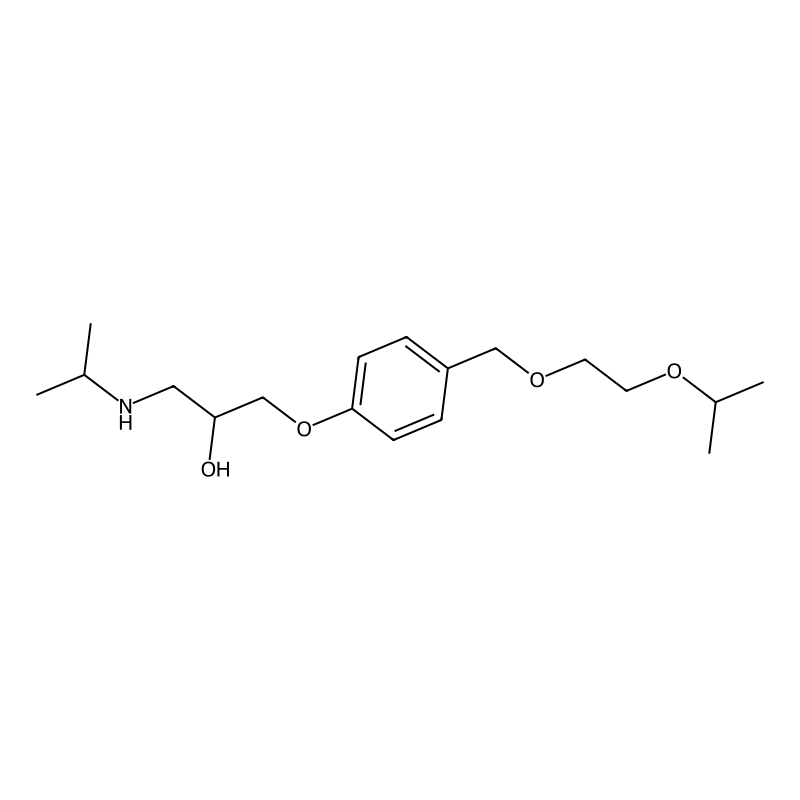

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Bisoprolol as a Beta-Blocker in Hypertension:

Bisoprolol is a beta-blocker medication, meaning it blocks the action of the hormone adrenaline (epinephrine) on specific receptors in the heart and blood vessels. This action leads to several effects beneficial in managing hypertension (high blood pressure):

- Reduces heart rate: By blocking beta-1 receptors, bisoprolol slows down the heart rate, allowing the heart to pump blood with less force, consequently lowering blood pressure .

- Reduces renin secretion: Beta-1 receptors also exist in the kidneys. Blocking them with bisoprolol reduces the release of renin, a hormone involved in regulating blood pressure, ultimately contributing to its decrease .

Numerous studies have demonstrated the efficacy of bisoprolol in controlling blood pressure. A 2023 cohort study compared bisoprolol to other antihypertensive medications and found it to be equally effective in lowering blood pressure and managing safety outcomes in patients with hypertension .

Bisoprolol in Heart Failure Management:

Bisoprolol plays a crucial role in managing heart failure, a condition where the heart struggles to pump blood effectively. Its benefits in heart failure patients include:

- Improved heart function: Studies have shown that bisoprolol can improve myocardial (heart muscle) function and reduce its oxygen demand, thereby alleviating the workload on the heart .

- Reduced risk of arrhythmias: Early treatment with bisoprolol has been shown to potentially decrease the occurrence of irregular heartbeats (arrhythmias) in patients with heart failure and myocardial infarction (heart attack) .

Clinical trials like the CIBIS study have extensively investigated bisoprolol's safety and efficacy in heart failure patients, demonstrating its positive impact on improving heart function and reducing mortality risk .

Ongoing Research on Bisoprolol Derivatives:

Researchers are actively exploring the potential of bisoprolol derivatives as novel antihypertensive drugs. These derivatives are modified versions of the original bisoprolol molecule aimed at potentially improving its effectiveness or addressing limitations.

A recent study synthesized and analyzed two bisoprolol derivatives, N-acetyl bisoprolol and N-formyl bisoprolol, using computational methods. The results suggest that these derivatives might possess comparable or even better antihypertensive properties compared to the original bisoprolol, warranting further investigation .

Bisoprolol is a selective beta-1 adrenergic receptor blocker, primarily used in the treatment of cardiovascular conditions such as hypertension, heart failure, and to prevent myocardial infarction. It is marketed under various brand names, including Zebeta and Monocor. The compound has a high bioavailability of over 90% and is characterized by its ability to selectively inhibit the beta-1 receptors in the heart, leading to decreased heart rate and myocardial contractility, which ultimately reduces oxygen consumption by the heart muscle .

Bisoprolol's chemical structure can undergo various reactions, primarily involving its hydroxyl and amine groups. One notable reaction is the Maillard reaction, which occurs when bisoprolol interacts with reducing sugars. This reaction can lead to the formation of complex compounds that may affect the stability and efficacy of bisoprolol formulations . Additionally, bisoprolol is metabolized in the liver via cytochrome P450 enzymes, mainly CYP3A4, resulting in inactive metabolites that are excreted through the kidneys .

The primary mechanism of action of bisoprolol involves blocking beta-1 adrenergic receptors located in the heart and kidneys. By inhibiting these receptors, bisoprolol reduces heart rate (negative chronotropic effect) and myocardial contractility (negative inotropic effect). This action leads to lower blood pressure and decreased workload on the heart. Furthermore, bisoprolol inhibits renin secretion from juxtaglomerular cells in the kidneys, thereby impacting the renin-angiotensin system and contributing to its antihypertensive effects .

The synthesis of bisoprolol involves several steps starting from basic organic compounds. Typically, it is synthesized through a multi-step process that includes:

- Formation of the ether linkage: This involves reacting p-tolyl alcohol with isopropoxyethanol.

- Amine formation: The secondary amine is introduced through alkylation.

- Final coupling: The resulting compounds are coupled to form bisoprolol.

These reactions generally require careful control of reaction conditions to ensure high yields and purity of the final product .

Bisoprolol is primarily used in clinical settings for:

- Management of Hypertension: It effectively lowers blood pressure by reducing cardiac output.

- Heart Failure Treatment: It helps improve symptoms and reduce hospitalizations related to heart failure.

- Prevention of Myocardial Infarction: Bisoprolol is prescribed post-myocardial infarction to prevent further cardiac events.

- Arrhythmias Management: It can be utilized to control heart rate in patients with certain types of arrhythmias .

Bisoprolol has been studied for its interactions with various drugs and substances:

- Drug Interactions: It may interact with other antihypertensives, leading to additive effects on blood pressure. Concomitant use with non-steroidal anti-inflammatory drugs may reduce its antihypertensive effects.

- Metabolism: As bisoprolol is primarily metabolized by CYP3A4, drugs that inhibit or induce this enzyme can affect bisoprolol levels. For instance, strong inhibitors like ketoconazole can increase bisoprolol concentrations, necessitating dose adjustments .

- Food Interactions: While food does not significantly affect its absorption, it is advisable to maintain consistent dietary habits while on bisoprolol therapy.

Bisoprolol belongs to a class of medications known as beta blockers. Other similar compounds include:

| Compound Name | Selectivity (Beta-1 vs Beta-2) | Primary Uses |

|---|---|---|

| Atenolol | Moderate (about 5x) | Hypertension, angina |

| Metoprolol | Moderate (about 10x) | Hypertension, heart failure |

| Carvedilol | Non-selective | Heart failure, hypertension |

| Nebivolol | Highly selective (about 3.5x) | Hypertension |

Uniqueness of Bisoprolol

Bisoprolol stands out due to its high selectivity for beta-1 receptors compared to other beta blockers like atenolol and metoprolol. Its unique pharmacokinetic profile allows for effective management of both hypertension and heart failure with a favorable side effect profile compared to non-selective agents like carvedilol .

Oxazolidinone-Based Synthesis Routes

The synthesis of bisoprolol employs sophisticated oxazolidinone-based synthetic methodologies that provide superior control over stereochemistry and minimize the formation of undesired impurities [5]. The oxazolidinone approach represents a significant advancement over traditional epichlorohydrin-based routes, which suffer from handling difficulties due to the carcinogenic nature of epichlorohydrin and its tendency to undergo violent reactions with amines and alkoxides [5].

The primary oxazolidinone-based synthetic pathway involves a multi-step process beginning with the formation of oxazolidinone sulphonate from isopropylaminopropanediol and dimethylcarbonate [5] [6]. This initial step creates a stable intermediate that can be efficiently converted to the desired bisoprolol structure through subsequent transformations. The oxazolidinone sulphonate intermediate undergoes reaction with 4-hydroxybenzaldehyde in the presence of potassium carbonate to form oxazolidinone benzaldehyde [5] [6]. This coupling reaction is performed under controlled heating conditions with continuous agitation to ensure complete conversion and high purity of the intermediate product.

The oxazolidinone benzaldehyde intermediate is subsequently reduced to oxazolidinone benzyl alcohol using sodium borohydride under carefully controlled aqueous or alcoholic conditions [5]. The final step involves the reaction of oxazolidinone benzyl alcohol with isopropyl oxitol under alkaline hydrolysis conditions to cleave the oxazolidinone ring and form the desired bisoprolol base structure [5] [6].

An alternative synthetic approach utilizes a direct coupling strategy where the oxazolidinone sulphonate is not isolated prior to reaction with 4-hydroxybenzaldehyde [26]. This telescoped process demonstrates improved efficiency by reducing the number of isolation steps and minimizing material losses. The reaction between the intermediate and benzenesulphonyl chloride can be performed under phase transfer conditions utilizing water-soluble bases such as sodium hydroxide, or alternatively in organic solvents such as methylisobutylketone with triethylamine as the base [26].

Research has demonstrated that the oxazolidinone-based approach provides superior product quality compared to chloromethylation routes [5]. Traditional chloromethylation processes using hydrochloric acid and paraformaldehyde followed by Williamson ether synthesis with metallic sodium generate significant quantities of known impurities and require handling of hazardous metallic sodium [5]. The oxazolidinone methodology circumvents these limitations while maintaining high synthetic efficiency.

| Synthesis Step | Key Reagents | Reaction Conditions | Typical Yields (%) |

|---|---|---|---|

| Step 1: Oxazolidinone Formation | Isopropylaminopropanediol + Dimethylcarbonate → Benzenesulfonyl chloride | Dimethylformamide, Triethylamine, Non-aqueous conditions | Not specified |

| Step 2: Oxazolidinone Benzaldehyde Formation | Oxazolidinone sulphonate + 4-Hydroxybenzaldehyde + Potassium carbonate | Dimethylformamide, Potassium carbonate, 80°C, Heating and agitation | >98% purity reported |

| Step 3: Oxazolidinone Benzyl Alcohol Formation | Reduction with Sodium borohydride | Aqueous/Alcoholic reduction conditions | Variable based on conditions |

| Step 4: Bisoprolol Base Formation | Oxazolidinone benzyl alcohol + Isopropyl oxitol | Alkaline hydrolysis conditions | Not specified |

Optimization of Reaction Conditions

The optimization of bisoprolol synthesis requires careful control of multiple reaction parameters to achieve maximum yield and purity while minimizing the formation of process-related impurities [1] [2]. Temperature control emerges as a critical factor, with optimal coupling reactions conducted at 80°C under reflux conditions [1] [5]. Higher temperatures tend to promote side reactions and decomposition pathways, while insufficient heating results in incomplete conversion and extended reaction times.

Solvent selection plays a crucial role in the success of oxazolidinone-based synthesis routes [5] [26]. Dimethylformamide has proven to be the optimal solvent for oxazolidinone chemistry due to its ability to solubilize both polar and nonpolar reaction components while remaining stable under the required reaction conditions [1] [5]. Alternative solvents such as methylisobutylketone can be employed for specific steps, particularly when phase transfer conditions are utilized [26].

Catalyst optimization studies have revealed that solid acid catalysts, particularly silica-sulfuric acid, provide superior results compared to conventional mineral acids [3] [4]. The solid acid approach reduces the formation of unwanted side products and eliminates the need for extensive neutralization procedures [3]. For the synthesis of key intermediates such as 4-((2-isopropoxyethoxy)methyl)phenol, silica-sulfuric acid catalysis has been shown to provide yields of 75% with excellent selectivity [4].

Reaction time optimization requires balancing complete conversion against the accumulation of degradation products [1] [20]. For ether formation reactions, optimal reaction times typically range from 5-6 hours under controlled temperature conditions [1] [3]. Extended reaction times beyond these optimal ranges result in increased impurity formation without significant improvement in conversion efficiency.

pH control represents another critical optimization parameter, particularly for nucleophilic substitution reactions [1] [5]. Basic conditions using potassium carbonate have been established as optimal for coupling reactions, providing the necessary nucleophilicity while avoiding harsh alkaline conditions that could promote unwanted side reactions [1] [5]. The maintenance of appropriate pH throughout the reaction sequence is essential for achieving high yields and product purity.

Purification methodology optimization has focused on developing efficient separation techniques for bisoprolol and its closely related impurities [1] [2]. Column chromatography using appropriate solvent systems has proven effective for achieving pharmaceutical-grade purity standards [1]. The development of optimized chromatographic conditions is critical given the structural similarity between bisoprolol and its process-related impurities.

| Synthetic Parameter | Optimal Conditions | Critical Factors | Impact on Yield/Purity |

|---|---|---|---|

| Temperature Control | 80°C for coupling reactions | Prevents decomposition, controls selectivity | Higher temperatures increase side reactions |

| Solvent Selection | Dimethylformamide for oxazolidinone chemistry | Enhances solubility and reaction rate | Polar aprotic solvents optimal |

| Catalyst Type | Silica-sulfuric acid for ether formation | Reduces side reactions vs. mineral acids | Solid acid catalysts reduce impurities |

| Reaction Time | 5-6 hours for ether synthesis | Balance between completion and side reactions | Extended times increase impurity formation |

| pH Control | Basic conditions (Potassium carbonate) for coupling | Essential for nucleophilic substitution | Basic pH essential for high yields |

| Purification Method | Column chromatography | Separation from closely related impurities | Critical for pharmaceutical purity standards |

Structure-Activity Relationship Studies

Role of Side Chain Modifications on β1-Selectivity

Structure-activity relationship studies have established that side chain modifications exert profound effects on the β1-selectivity profile of bisoprolol and related aryloxypropanolamine beta-blockers [11] [12] [15]. The isopropyl substituent attached to the amine nitrogen represents a critical structural determinant for achieving high β1-selectivity [17] [24]. Comparative receptor binding studies have demonstrated that bisoprolol exhibits a β1-selectivity ratio (β2/β1) of 34.7, which significantly exceeds that of atenolol (8.7) and betaxolol (12.5) [17].

The branched alkyl substitution pattern at the terminal amine nitrogen has been identified as essential for potent β-blocking activity [15] [24]. Research has shown that isopropyl and tertiary butyl groups represent the most effective substituents for conferring β-antagonistic activity [24]. The superiority of branched alkyl groups over linear alkyl chains has been attributed to their ability to optimize binding interactions within the β-adrenergic receptor binding site while maintaining selectivity for β1 over β2 receptors.

Investigations into the effects of side chain length modifications have revealed that increasing the chain length prevents appropriate binding of essential functional groups to the receptor site [11] [12]. The two-carbon spacer between the ether oxygen and the amine nitrogen has been established as optimal for β-blocking activity [24]. Alterations to this chain length, either through extension or reduction, result in decreased potency and altered selectivity profiles.

The stereochemical configuration of the side chain represents another crucial determinant of β1-selectivity [15] [24]. The S-absolute configuration at the β-carbon bearing the hydroxyl group is required for maximum β-blocking effect and optimal affinity to β-receptors [24]. Studies comparing enantiomeric forms have consistently demonstrated that the S-enantiomer exhibits significantly higher potency than the R-enantiomer, with some β-blockers showing 60-fold differences in potency between enantiomers [9].

Metabolic assessment studies have provided additional insights into the dose-dependent nature of β1-selectivity [14]. Research involving healthy volunteers administered various doses of bisoprolol (5 mg, 10 mg, and 20 mg) revealed that β1-selectivity decreases with increasing doses [14]. At the lowest dose of 5 mg, bisoprolol demonstrated measurable impact on β1-receptors with minimal effect on β2-receptors, while higher doses showed progressive loss of selectivity [14].

The 2-isopropoxyethoxymethyl side chain represents a unique structural feature that contributes significantly to bisoprolol's cardioselectivity profile [11] [17]. This extended ether linkage provides enhanced selectivity compared to simpler alkoxy substituents and represents an important structural modification that distinguishes bisoprolol from other β-blockers in its class [11].

Impact of Aryloxypropanolamine Substituents

The aryloxypropanolamine backbone structure represents a fundamental architectural feature that confers superior potency compared to arylethanolamines [11] [15] [24]. Structure-activity relationship analyses have demonstrated that aryloxypropanolamines are consistently more potent than their aryloxyethanolamine counterparts due to their ability to adopt conformations that place the hydroxyl and amine groups in optimal spatial arrangements for receptor binding [11].

The aromatic ring substitution pattern exerts significant influence on both potency and selectivity characteristics [15] [22]. Para-substitution on the aromatic ring, particularly with acylamido groups, has yielded cardioselective drugs with enhanced β1-selectivity [15]. Strong para substitution combined with the absence of meta substituents represents a structural feature shared by various cardio-selective β-blockers [12]. The electronic and steric properties of aromatic substituents directly impact the lipophilicity and receptor binding characteristics of the resulting compounds.

The ether linkage connecting the aromatic ring to the propanolamine side chain represents a critical structural requirement for β-blocking activity [22] [24]. Isosteric substitution of the ethereal oxygen with sulfur, methylene, or N-methyl groups has been shown to be detrimental to β-blocking activity [24]. This observation underscores the specific geometric and electronic requirements imposed by the β-adrenergic receptor binding site.

Research into the secondary amine requirement has established that nitrogen atoms of secondary amine character provide optimal β-blocking activity [15] [24]. N,N-disubstitution generally decreases β-blocking activity, while the specific nature of N-substitution can be modulated to influence selectivity profiles [24]. The maintenance of secondary amine character appears essential for proper hydrogen bonding interactions within the receptor binding site.

The relationship between lipophilicity and β1-selectivity has been extensively investigated [15]. Studies have revealed that β1-selectivity is strongly and negatively correlated with lipophilicity, indicating that excessive lipophilic character can compromise selectivity [15]. This relationship has important implications for the design of new β-blockers, as modifications that increase lipophilicity may inadvertently reduce cardioselectivity.

Comparative structure-activity analyses have demonstrated that the aryloxypropanolamine framework permits close overlap with the arylethanomine side chain while providing enhanced binding affinity [11]. The conformational flexibility of the propanolamine chain allows for optimal positioning of key functional groups within the receptor binding site, contributing to both potency and selectivity.

| Structural Feature | Effect on β1-Selectivity | Selectivity Ratio (β2/β1) | Supporting Evidence |

|---|---|---|---|

| Isopropyl substituent on amine nitrogen | Essential for high β1-selectivity | 34.7 (bisoprolol) | Receptor binding studies |

| 2-Isopropoxyethoxymethyl side chain | Contributes to cardioselectivity | Enhanced selectivity vs. non-substituted | Comparative structure-activity relationship analysis |

| Aryloxypropanolamine backbone | More potent than arylethanolamines | Superior to ethanolamines | Literature structure-activity relationship review |

| β-OH configuration (S-absolute) | Required for maximum β-blocking effect | S >> R enantiomer | Stereochemical studies |

| Ether linkage (-O-) | Critical for antagonistic activity | Required for activity | Mechanistic studies |

| Secondary amine nitrogen | Optimal for β-blocking activity | Secondary > Primary > Tertiary | Structure-activity relationship optimization |

| Aromatic ring para-substitution | Enhances cardioselective properties | Improved vs. meta/ortho substitution | Structure-activity correlation |

Melting Point and Thermal Degradation

Bisoprolol fumarate exhibits well-defined thermal characteristics that are crucial for pharmaceutical formulation and stability assessment. The melting point of bisoprolol fumarate has been consistently reported across multiple sources as ranging from 100-103°C [1] [2] [3] [4] [5]. The British Pharmacopoeia specifically defines the melting range as 100-103°C using the capillary method [6]. This narrow melting range indicates good crystalline purity and provides a reliable identification parameter for quality control purposes.

Differential scanning calorimetry (DSC) analysis has provided detailed insights into the thermal behavior of bisoprolol fumarate. The compound demonstrates a sharp endothermic peak with an onset at 102.3 ± 0.3°C and an enthalpy of fusion of 110 ± 2 J/g during the first heating cycle [7]. Upon cooling and reheating, the compound exhibits a glass transition at -3.6 ± 0.9°C with a heat capacity change of 0.51 ± 0.02 J/g·K, followed by cold crystallization at 24.2 ± 0.6°C and subsequent melting at 95.4 ± 1.4°C [7]. This behavior indicates that bisoprolol fumarate can form an amorphous state upon rapid cooling, though it tends to recrystallize at room temperature due to the glass transition being well below ambient conditions.

The thermal degradation characteristics of bisoprolol fumarate reveal temperature-dependent stability patterns. The compound remains stable under dry heat conditions up to 75°C for extended periods [8] [9] [10]. However, thermal degradation becomes significant at 80°C, where forced degradation studies demonstrate substantial decomposition after 7 days of exposure [11] [12]. High-performance liquid chromatography analysis of thermally degraded samples reveals the formation of multiple degradation products, including identified impurities at various retention times [11] [12]. The thermal degradation pathway appears to involve dehydration and molecular rearrangement processes, with the formation of phosphomonoester derivatives being identified as principal thermal degradation products [13].

Partition Coefficients (LogP) and Solubility

The lipophilicity of bisoprolol, as characterized by its partition coefficient, demonstrates the compound's balanced hydrophilic-lipophilic nature. The logarithm of the octanol-water partition coefficient (LogP) has been reported with values ranging from 2.15 to 2.366, depending on the analytical method employed [14] [3] [15] [16]. The experimental LogP value of 2.2 is widely accepted and indicates moderate lipophilicity [3]. This intermediate lipophilicity contributes to the compound's favorable pharmacokinetic properties, allowing for good membrane permeability while maintaining adequate aqueous solubility.

The solubility characteristics of bisoprolol and its fumarate salt form demonstrate significant differences based on the salt formation. The logarithm of water solubility (LogS) ranges from -3.62 to -3.7, corresponding to an intrinsic water solubility of approximately 0.0707 mg/mL for the free base [14] [3] [17]. However, the bisoprolol fumarate salt exhibits dramatically enhanced solubility properties. The fumarate salt demonstrates very high solubility in water, with reported values exceeding 20 mg/mL and reaching up to 88 mg/mL in some formulations [1] [18]. This substantial improvement in aqueous solubility is attributed to the ionic nature of the fumarate salt, which enhances water interaction through hydrogen bonding and electrostatic interactions.

Solubility in organic solvents varies considerably depending on the solvent polarity and hydrogen bonding capacity. Bisoprolol fumarate shows excellent solubility in polar protic solvents, being freely soluble in methanol and ethanol with reported solubility values of 88 mg/mL in ethanol [18] [19] [20]. In dimethyl sulfoxide (DMSO), the compound demonstrates solubility exceeding 20 mg/mL, making it suitable for various analytical and formulation applications [1] [18]. Conversely, the compound shows limited solubility in nonpolar solvents, being only sparingly soluble in chloroform [4]. This solubility profile is consistent with the compound's moderate lipophilicity and the presence of hydrogen bonding functional groups.

Ionization Constants (pKa) and pH-Dependent Behavior

The ionization behavior of bisoprolol is characterized by its basic nature, with the compound containing a secondary amine functional group that serves as the primary ionization site. The acid dissociation constant (pKa) has been reported with values ranging from 9.5 to 9.57, indicating that bisoprolol is a weak base [3] [15] [21]. The Sandoz monograph reports a pKa value of 9.5 [3], while other sources cite 9.57 as the most accurate value [15] [21]. Under physiological conditions (pH 7.4), the compound exists predominantly in its protonated, positively charged form, with Chemaxon calculations indicating a physiological charge of +1 [3].

The pH-dependent behavior of bisoprolol significantly influences its pharmaceutical properties and stability profile. The compound demonstrates enhanced solubility under acidic conditions compared to neutral or basic environments [22]. This pH-dependent solubility is attributed to the protonation of the amine group under acidic conditions, which increases the compound's hydrophilic character and promotes interaction with aqueous media. The pH of a 5% bisoprolol fumarate solution ranges from 6.0 to 7.0, indicating the buffering capacity of the fumarate salt [19].

Stability studies reveal that bisoprolol exhibits pH-dependent degradation patterns. The compound shows instability in both strongly acidic and basic conditions, with forced degradation studies demonstrating 8-15% degradation in 0.1 M hydrochloric acid and 7-25% degradation in 0.1 M sodium hydroxide over 72 hours [8] [12] [23]. The degradation mechanisms differ between acidic and basic conditions, with hydrolytic cleavage being the primary pathway in both environments. Under acidic conditions, the protonated amine group may facilitate nucleophilic attack on ether linkages, while basic conditions promote general base-catalyzed hydrolysis reactions.

The intestinal absorption characteristics of bisoprolol demonstrate pronounced pH-dependent behavior. Studies using human intestinal epithelial LS180 cells reveal that the uptake of bisoprolol dissolved in acidic buffer is markedly less than that dissolved in neutral buffer [24]. This pH-dependent absorption variability contributes to the interindividual pharmacokinetic differences observed in clinical practice and emphasizes the importance of gastric pH in determining bioavailability.

Solid-State Stability and Hygroscopicity

The solid-state properties of bisoprolol fumarate are characterized by its slightly hygroscopic nature and polymorphic behavior. The compound is classified as slightly hygroscopic, meaning it has a moderate tendency to absorb moisture from the atmosphere [19] [25] [20]. Dynamic vapor sorption (DVS) studies demonstrate that both Form I and Form II polymorphs of bisoprolol fumarate become metastable under extremely humid conditions exceeding 80% relative humidity, leading to conversion into a hydrated form [26]. This hygroscopic behavior necessitates careful storage conditions and appropriate packaging to maintain product stability.

The polymorphic landscape of bisoprolol fumarate includes two anhydrous forms (Form I and Form II) and a hydrated form. X-ray powder diffraction (XRPD) and Fourier transform infrared (FTIR) spectroscopy have been employed to characterize these different crystal structures [26]. Form I crystallizes in the triclinic space group P-1 with unit cell parameters a = 8.165 Å, b = 8.516 Å, c = 16.752 Å, and a density of 1.130 g/cm³ [27] [28]. The crystal structure reveals alternating layers of hydrophilic and hydrophobic regions, which contribute to the compound's unique physicochemical properties.

Thermodynamic stability studies indicate that Form I and Form II polymorphs exist in an enantiotropic relationship with a transition temperature around 40-45°C [26] [29]. This means that Form II is more stable at lower temperatures, while Form I becomes more stable at higher temperatures. Both polymorphic forms can transform into Form I at elevated temperatures, and this transformation is thermodynamically driven [26]. The glass transition temperature of the amorphous form at -3.6°C indicates that the compound cannot exist stably in an amorphous state at room temperature, undergoing spontaneous recrystallization [7].

The solid-state stability of bisoprolol fumarate is influenced by environmental factors including temperature, humidity, and light exposure. The compound demonstrates good stability under controlled room temperature conditions (20-25°C) with recommended storage between 2-8°C for optimal long-term stability [1] [30] [19]. Photostability studies reveal that bisoprolol fumarate is relatively stable under light exposure, with minimal degradation observed after 72 hours of light exposure [8] [23]. However, the compound shows significant instability under oxidative conditions, with more than 60% degradation observed in the presence of 3% hydrogen peroxide after 72 hours [12] [23].

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

LogP

1.87 (LogP)

log Kow = 1.87

2.2

Melting Point

100 °C

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

Drug Indication

Livertox Summary

Drug Classes

Therapeutic Uses

/CLINICAL TRIALS/ ClinicalTrials.gov is a registry and results database of publicly and privately supported clinical studies of human participants conducted around the world. The Web site is maintained by the National Library of Medicine (NLM) and the National Institutes of Health (NIH). Each ClinicalTrials.gov record presents summary information about a study protocol and includes the following: Disease or condition; Intervention (for example, the medical product, behavior, or procedure being studied); Title, description, and design of the study; Requirements for participation (eligibility criteria); Locations where the study is being conducted; Contact information for the study locations; and Links to relevant information on other health Web sites, such as NLM's MedlinePlus for patient health information and PubMed for citations and abstracts for scholarly articles in the field of medicine. Bisoprolol is included in the database.

Zebeta is indicated in the management of hypertension. It may be used alone or in combination with other antihypertensive agents. /Included in US product label/

MEDICATION (VET): Bisoprolol is a beta1 blocker that is somewhat cardioselective and therefore is indicated for conditions that require a reduction in heart rate, heart conductivity, or contractility. Such conditions include tachyarrhythmias and atrial fibrillation. In people it is used to treat hypertension, but this use has not been explored in animals.

For more Therapeutic Uses (Complete) data for Bisoprolol (6 total), please visit the HSDB record page.

Mechanism of Action

Vapor Pressure

Pictograms

Irritant

Other CAS

104344-23-2

Absorption Distribution and Excretion

Bisoprolol is eliminated equally by both renal and hepatic pathways. About 50% of an oral dose is excreted unchanged in the urine with the remainder of the dose excreted as inactive bisoprolol metabolites. Under 2% of the ingested dose is found to be excreted in the feces.

The volume of distribution of bisoprolol is 3.5 L/kg. The mean volume of distribution was found to be 230 L/kg in heart failure patients, which was similar to the volume of distribution in healthy patients. Bisoprolol is known to cross the placenta.

Total body clearance in healthy patients was determined to be 14.2 L/h. In patients with renal impairment, clearance was reduced to 7.8 L/h. Hepatic dysfunction also reduced the clearance of bisoprolol.

Beagles were treated with bisoprolol, a beta 1-selective adrenoceptor antagonist, for 30 days with the following daily doses: oral: 30 mg/kg; conjunctival: 0.5% solution (approx. 0.04 mg/kg) and 5% solution (approx. 0.4 mg/kg). Drug concentrations were determined in plasma and various eye tissues on days 1, 16, and 30, and on day 59, i.e. on day 29 of the follow-up period. Bisoprolol concentrations in plasma and most eye tissues were considerably higher after oral than after conjunctival treatment. The highest tissue concentrations were observed in the iris (+ciliary body) and retina (+choroid) with tissue/plasma concentration ratios between 100 and 150 after oral and 1000 to 3000 after conjunctival instillation (5% solution). In plasma no accumulation of the drug was observed which is in accordance with its plasma half-life of 4 to 5 hr. In contrast to this, concentrations in the iris and retina increased from day 1 to day 16 and 30 by 3 to 8 times and the half-life of bisoprolol in these tissues was estimated to be between 3 to 5 days.

The pharmacokinetic properties of bisoprolol-(14)C were studied in Wistar rats, beagle dogs, and Cynomolgus monkeys. Bisoprolol is well absorbed in these species; independent of the route of administration (IV or PO), 70-90% of the (14)C-dose was recovered in urine. Fecal excretion was approximately 20% in rats and less than 10% in dogs and monkeys. Rats excreted approximately 10% of the dose in bile after IV as well as after oral administration. The plasma half-life of the unchanged drug was approximately 1 hr in rats, 3 hr in monkeys, and 5 hr in dogs. The bioavailability was 40-50% in monkeys, approximately 80% in dogs, and 10% in rats. Studies in rats have shown that the drug is rapidly taken up by the tissues. After IV administration, high levels of radioactivity were found in lung, kidneys, liver, adrenals, spleen, pancreas, and salivary glands. After oral administration, the highest concentration occurred in the liver and kidneys. With the exception of plasma and liver, unchanged bisoprolol was the major radioactive constituent in all tissues studied. Both the blood-brain and placental barriers were penetrated, but only to a small degree. No accumulation of radioactivity in tissues was observed after repeated dosing (1 mg/kg/day). The metabolism of bisoprolol was studied in the same three animal species and in humans. The major metabolites are the products of O-dealkylation and subsequent oxidation to the corresponding carboxylic acids. The amount of bisoprolol excreted unchanged in the urine is 50-60% of the dose in humans, 30-40% in dogs, and approximately 10% in rats and monkeys.

The pharmacokinetics of bisoprolol (I) following an oral dose of 20 mg (14)C-labeled I solution, 10 mg tablet, and intravenous injection of 10 mg I were studied in 23 healthy volunteers (aged 37-53 yr). Mean elimination half-lives of 11 h for the unchanged I and 12 h for total radioactivity were observed. The enteral absorption of I was nearly complete. Fifty percent of the dose was eliminated renally as unchanged I and the other 50% metabolically, with subsequent renal excretion of the metabolites. Less than 2% of the dose was recovered from the feces. Intraindividual comparison of the pharmacokinetic data measured after oral or IV dose yielded an absolute bioavailability of 90%. Total and renal clearance were calculated as 15.6 l/h and 9.6 l/h, respectively. The volume of distribution was 226 l. Concomitant food intake did not influence the bioavailability of I.

We previously reported that renal function is partly responsible for the interindividual variability of the pharmacokinetics of bisoprolol. The aim of the present study was to examine the variability of bioavailability (F) of bisoprolol in routinely treated Japanese patients and intestinal absorption characteristics of the drug. We first analyzed the plasma concentration data of bisoprolol in 52 Japanese patients using a nonlinear mixed effects model. We also investigated the cellular uptake of bisoprolol using human intestinal epithelial LS180 cells. The oral clearance (CL/F) of bisoprolol in Japanese patients was positively correlated with the apparent volume of distribution (V/F), implying variable F. The uptake of bisoprolol in LS180 cells was temperature-dependent and saturable, and was significantly decreased in the presence of quinidine and diphenhydramine. In addition, the cellular uptake of bisoprolol dissolved in an acidic buffer was markedly less than that dissolved in a neutral buffer. These findings suggest that the rate/extent of the intestinal absorption of bisoprolol is another cause of the interindividual variability of the pharmacokinetics, and that the uptake of bisoprolol in intestinal epithelial cells is highly pH-dependent and also variable.

For more Absorption, Distribution and Excretion (Complete) data for Bisoprolol (9 total), please visit the HSDB record page.

Metabolism Metabolites

... In humans, the known metabolites are labile or have no known pharmacologic activity. ... Bisoprolol fumarate is not metabolized by cytochrome P450 II D6 (debrisoquin hydroxylase).

The plasma concentrations and urinary excretions of bisoprolol enantiomers in four Japanese male healthy volunteers after a single oral administration of 20 mg of racemic bisoprolol were evaluated. The AUC(infinity) and elimination half-life of (S)-(-)-bisoprolol were slightly larger than those of (R)-(+)-bisoprolol in all subjects. The metabolic clearance of (R)-(+)-bisoprolol was significantly (P < 0.05) larger than that of (S)-(-)-bisoprolol (S/R ratio: 0.79+/-0.03), although the difference was small. In contrast, no stereoselective in vitro protein binding of bisoprolol in human plasma was found. An in vitro metabolic study using recombinant human cytochrome P450 (CYP) isoforms indicated that oxidation of both bisoprolol enantiomers was catalyzed by the two isoforms, CYP2D6 and CYP3A4. CYP2D6 metabolized bisoprolol stereoselectively (R > S), whereas the metabolism of bisoprolol by CYP3A4 was not stereoselective. The S/R ratio of the mean clearance due to renal tubular secretion was 0.68, indicating a moderate degree of stereoselective renal tubular secretion. These findings taken together suggest that the small differences in the pharmacokinetics between (S)-(-)- and (R)-(+)-bisoprolol are mainly due to the stereoselectivity in the intrinsic metabolic clearance by CYP2D6 and renal tubular secretion.

The pharmacokinetic properties of bisoprolol-(14)C were studied in Wistar rats, beagle dogs, and Cynomolgus monkeys. ... The metabolism of bisoprolol was studied in the same three animal species and in humans. The major metabolites are the products of O-dealkylation and subsequent oxidation to the corresponding carboxylic acids. ...

Associated Chemicals

Wikipedia

Perfluoroethylamine

Drug Warnings

VET: Use cautiously in animals with airway disease, myocardial failure, and cardiac conduction disturbances. Use cautiously in animals with low cardiac reserve.

Special caution should be exercised when administering bisoprolol fumarate to patients with a history of severe heart failure. Safety and effectiveness of bisoprolol doses higher than 10 mg/day in patients with heart failure have not been established. Sympathetic stimulation is a vital component supporting circulatory function in congestive heart failure and inhibition with beta-blockade always carries the potential hazard of further depressing myocardial contractility and precipitating cardiac failure. In general beta-blocking agents should be avoided in patients with overt congestive heart failure. However, in some patients with compensated cardiac failure, it may be necessary to utilize them. In such a situation, they must be used cautiously. Bisoprolol fumarate acts selectively without abolishing the effects of digitalis. However, the positive inotropic effect of digitalis may be reduced by the negative inotropic effect of bisoprolol fumarate when the two drugs are used concomitantly. The effects of beta-blockers and digitalis are additive in depressing A-V conduction.

Exacerbation of angina pectoris, and, in some instances, myocardial infarction or ventricular arrhythmia, have been observed in patients with coronary artery disease following abrupt cessation of therapy with beta-blockers. Such patients should, therefore, be cautioned against interruption or discontinuation of therapy without the physician's advice. Even in patients without overt coronary artery disease, it may be advisable to taper therapy with Zebeta over approximately one week with the patient under careful observation. If withdrawal symptoms occur, Zebeta therapy should be reinstituted, at least temporarily.

For more Drug Warnings (Complete) data for Bisoprolol (17 total), please visit the HSDB record page.

Biological Half Life

In patients with cirrhosis of the liver, the elimination of Zebeta (bisoprolol fumarate) is more variable in rate and significantly slower than that in healthy subjects, with plasma half-life ranging from 8.3 to 21.7 hours.

In subjects with creatinine clearance less than 40 mL/min, the plasma half-life is increased approximately threefold compared to healthy subjects.

The plasma elimination half-life is 9-12 hours and is slightly longer in elderly patients, in part because of decreased renal function in that population.

The pharmacokinetic properties of bisoprolol-(14)C were studied in Wistar rats, beagle dogs, and Cynomolgus monkeys. ... The plasma half-life of the unchanged drug was approximately 1 hr in rats, 3 hr in monkeys, and 5 hr in dogs.

In dogs, bisoprolol has ... a half life of 4 hours

Use Classification

Pharmaceuticals

Methods of Manufacturing

Clinical Laboratory Methods

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place. Recommended storage temperature: 2 - 8 °C.

Interactions

Both digitalis glycosides and beta-blockers slow atrioventricular conduction and decrease heart rate. Concomitant use /with Zebeta/ can increase the risk of bradycardia.

Zebeta should be used with care when myocardial depressants or inhibitors of AV conduction, such as certain calcium antagonists (particularly of the phenylalkylamine (verapamil) and benzothiazepine (diltiazem) classes), or antiarrhythmic agents, such as disopyramide, are used concurrently.

Zebeta should not be combined with other beta-blocking agents. Patients receiving catecholamine-depleting drugs, such as reserpine or guanethidine, should be closely monitored, because the added beta-adrenergic blocking action of Zebeta may produce excessive reduction of sympathetic activity. In patients receiving concurrent therapy with clonidine, if therapy is to be discontinued, it is suggested that Zebeta be discontinued for several days before the withdrawal of clonidine.

beta-Blockers may exacerbate the rebound hypertension which can follow the withdrawal of clonidine. If the two drugs are coadministered, the beta-blocker should be withdrawn several days before discontinuing clonidine. If replacing clonidine by beta-blocker therapy, the introduction of beta-blockers should be delayed for several days after clonidine administration has stopped.

Stability Shelf Life

Dates

In older patients with permanent AF and HF, digoxin and bisoprolol did not differ for QoL at 6 mo

Kaveh Karimzad, Anita DeswalPMID: 34058112 DOI: 10.7326/ACPJ202106150-069

Abstract

Kotecha D, Bunting KV, Gill SK, et al.JAMA. 2020;324:2497-508. 33351042.

Study on the application effect of bisoprolol combined with sacubitril valsartan sodium tablets in the cardiac rehabilitation of patients with acute myocardial infarction combined with left heart failure after percutaneous coronary intervention (PCI)

Chi Chen, Xin Wu, Yufeng Li, Yinian PengPMID: 34044572 DOI: 10.21037/apm-21-877

Abstract

To analyze the application effect of bisoprolol combined with sacubitril valsartan sodium tablets in the cardiac rehabilitation of patients with acute myocardial infarction combined with left heart failure after percutaneous coronary intervention (PCI).Patients were divided into a control group (bisoprolol), with 39 cases, and a combination group (bisoprolol combined with sacubitril valsartan sodium tablets), with 42 cases, according to their different medications after surgery. The 6-min walking test distance, heart rate, oxygen saturation, serological indicators, cardiac function, incidence of cardiac adverse events, and adverse reactions of patients were compared between the 2 groups after treatment.

The 6-min walking distance of the combination group was significantly higher than that of the control group, the heart rate was lower than that of the control group (P<0.05), and there was no difference in oxygen saturation (P>0.05). The levels of N-terminal pro-B-type natriuretic peptide (NT-proBNP), intercellular adhesion molecule-1 (ICAM-1), and aldosterone (ALD) after treatment in the combination group were significantly lower than those in the control group (P<0.05). After treatment, the left ventricular end diastolic diameter (LVEDD) and left ventricular end systolic diameter (LVESD) of the combination group were significantly lower than those of the control group, and the left ventricular ejection fraction (LVEF) was significantly higher (P<0.05). There was no difference in left ventricular posterior wall thickness (LVPWT) level (P>0.05). The proportion of normal diastolic function in the combination group was 78.57%, which was significantly higher than 43.59% in the control group, and the proportion of grade II was significantly lower than that in the control group (4.76% vs. 25.64%) (P<0.05). The total incidence of adverse cardiac events 6 months after treatment in the combination group was 9.52%, which was significantly lower than 25.364% in the control group (P<0.05). There were no deaths in the 2 groups, and there was no difference in adverse reactions (P>0.05).

Bisoprolol combined with sacubitril valsartan sodium tablets has a good application effect in the cardiac rehabilitation of patients with acute myocardial infarction combined with left heart failure after PCI. It can promote cardiac rehabilitation and improve cardiac function, and reduce the incidence of cardiac adverse events.

Impact of the COVID-19 pandemic on the management of chronic heart failure

Melanie McGinlay, Sam Straw, Jacob Jagger, Bako Nouri, John Gierula, Klaus K WittePMID: 34258895 DOI: 10.31083/j.rcm2202034

Abstract

The coronavirus disease 2019 (COVID-19) pandemic is an unprecedented challenge. Meeting this has resulted in changes to working practices and the impact on the management of patients with heart failure with reduced ejection fraction (HFrEF) is largely unknown. We performed a retrospective, observational study contrasting patients diagnosed with HFrEF attending specialist heart failure clinics at a UK hospital, whose subsequent period of optimisation of medical therapy was during the COVID-19 pandemic, with patients diagnosed the previous year. The primary outcome was the change in equivalent dosing of ramipril and bisoprolol at 6-months. Secondary outcomes were the number and type of follow-up consultations, hospitalisation for heart failure and all-cause mortality. In total, 60 patients were diagnosed with HFrEF between 1 December 2019 and 30 April 2020, compared to 54 during the same period of the previous year. The absolute number of consultations was higher (390 vs 270;= 0.69), driven by increases in telephone consultations, with a reduction in appointments with hospital nurse specialists. After 6-months, we observed lower equivalent dosing of ramipril (3.1 ± 3.0 mg vs 4.4 ± 0.5 mg;

= 0.035) and similar dosing of bisoprolol (4.1 ± 0.5 mg vs 4.9 ± 0.5 mg;

= 0.27), which persisted for ramipril (mean difference 1.0 mg, 95% CI 0.018-2.09;

= 0.046) and bisoprolol (mean difference 0.52 mg, 95% CI -0.23-1.28;

= 0.17) after adjustment for baseline dosing. We observed no differences in the proportion of patients who died (5.0% vs 7.4%;

= 0.59) or were hospitalised with heart failure (13.3% vs 9.3%;

= 0.49). Our study suggests the transition to telephone appointments and re-deployment of heart failure nurse specialists was associated with less successful optimisation of medical therapy, especially renin-angiotensin inhibitors, compared with usual care.

[Patient age and CYP2D6*4/CYP2D6*3 genotype on maximal heart rate in patients after acute coronary syndrome treated with bisoprolol]

V A Shumkov, K A Zagorodnikova, S A Boldueva, A A Murzina, V B PetrovaPMID: 33993661 DOI:

Abstract

We have analyzed influence of genetic variants CYP2D6*3 (2549delA) and CYP2D6*4 (1846G>A), as well as other factors on effects of bisoprolol in patients with acute coronary syndrome. The study included 97 patients with acute coronary syndrome. Mean age was 63±10 years; 60 men and 37 women. We have found association between carriage of CYP2D6*4 (1846G>A) and maximal heart rate at exertion (R-0,21; р<0,05). When the correction for potential confounders was made, age was the only significant predictor of maximal heart rate (β=0,6; SE=0,07; p<0,001). At the same time it was found that CYP2D6*4 was associated with more advanced age of the patients (r=0,2; p<0,05).Digoxin vs Bisoprolol for Heart Rate Control in Atrial Fibrillation

Jalaj Garg, Rakesh Gopinathannair, Dhanunjaya LakkireddyPMID: 33904875 DOI: 10.1001/jama.2021.2673

Abstract

Effectiveness and Tolerability of the Single-Pill Combination of Bisoprolol and Perindopril in Patients with Arterial Hypertension and Stable Coronary Artery Disease in Daily Clinical Practice: The STYLE Study

Sergey A Boytsov, Yuri P Burtsev, Yunona V Khomitskaya, Yuri A Karpov, STYLE study investigatorsPMID: 33991323 DOI: 10.1007/s12325-021-01754-2

Abstract

Combination antihypertensive therapy is required by most patients to achieve guideline-recommended blood pressure (BP) goals. This study assessed the effectiveness and tolerability of bisoprolol/perindopril (Bis/Per) single-pill combination (SPC) in Russian patients with hypertension and coronary artery disease (CAD) treated in routine clinical practice.STYLE (

) was an open-label, uncontrolled, prospective observational study conducted in patients who were already receiving Bis/Per SPC, switched to SPC from Bis or Per monotherapy, or switched from a free combination of Bis and Per. Primary endpoint criteria were assessed at 1 and 3 months and included change in mean office systolic/diastolic blood pressure (SBP/DBP), proportion achieving target BP (< 140/90 mmHg), and measures of antianginal effectiveness.

The full analysis set comprised 1892 subjects. Mean age was 61.9 ± 8.8 years, 53.2% were women, and mean durations of hypertension and CAD were 12.5 ± 7.9 and 7.2 ± 6.4 years, respectively. Mean SBP/DBP decreased by 22.3/11.0 mmHg and 31.5/15.9 mmHg at 1 and 3 months, respectively (P < 0.0001 vs baseline). Target BP was achieved by 49.2% and 86.7% of patients at 1 and 3 months, respectively. Reductions in mean number of angina attacks and nitrate consumption and improvements in heart rate were statistically significant. Treatment was well tolerated.

Treatment of patients with hypertension and CAD with Bis/Per SPC for 3 months was associated with significant decreases in SBP/DBP and a high proportion of patients achieving BP treatment goals. This was accompanied by an improvement in angina symptoms. Treatment was well tolerated in a broad patient population representative of those seen in everyday clinical practice.

Preventing adverse cardiac events (PACE) in chronic obstructive pulmonary disease (COPD): study protocol for a double-blind, placebo controlled, randomised controlled trial of bisoprolol in COPD

Allison Martin, Robert J Hancox, Catherina L Chang, Richard Beasley, Jeremy Wrobel, Vanessa McDonald, Claudia C Dobler, Ian A Yang, Claude S Farah, Belinda Cochrane, Graham S Hillis, Caroline Polak Scowcroft, Ashutosh Aggarwal, Gian Luca Di Tanna, Grace Balicki, Shane Galgey, Christine JenkinsPMID: 34452971 DOI: 10.1136/bmjopen-2021-053446

Abstract

Heart disease in chronic obstructive pulmonary disease (COPD) is a common but neglected comorbidity. Patients with COPD are frequently excluded from clinical trials of treatments aimed at reducing cardiac morbidity and mortality, which has led to undertreatment of cardiovascular disease in patients with COPD. A particular concern in COPD is the underuse of beta (β)-blockers. There is observational evidence that cardioselective β-blockers are safe and may even reduce mortality risk in COPD, although some evidence is conflicting. There is an urgent need to answer the research question: Are cardioselective β-blockers safe and of benefit in people with moderately severe COPD? The proposed study will investigate whether cardioselective β-blocker treatment in patients with COPD reduces mortality and cardiac and respiratory morbidity.This is a double-blind, randomised controlled trial to be conducted in approximately 26 sites in Australia, New Zealand, India, Sri Lanka and other countries as required. Participants with COPD will be randomised to either bisoprolol once daily (range 1.25-5 mg, dependent on tolerated dose) or matched placebo, in addition to receiving usual care for their COPD over the study duration of 24 months.The study will enrol 1164 participants with moderate to severe COPD, aged 40-85 years. Participants will be symptomatic from their COPD and have a postbronchodilator forced expiratory volume in 1 s (FEV

) ≥30% and ≤70% predicted and a history of at least one exacerbation requiring systemic corticosteroids, antibiotics or both in the prior 24 months.

The study protocol has been approved by the Sydney Local Health District Human Research Ethics Committee at The Concord Repatriation General Hospital.

; CTRI/2020/08/027322.

Digoxin vs Bisoprolol for Heart Rate Control in Atrial Fibrillation-Reply

Dipak KotechaPMID: 33904873 DOI: 10.1001/jama.2021.2676

Abstract

β-Blockade for Patients with Hypertension, Ischemic Heart Disease or Heart Failure: Where are We Now?

Atul Pathak, Sanaa MrabetiPMID: 34135591 DOI: 10.2147/VHRM.S285907

Abstract

β-blockers are a heterogeneous class of drugs, with varying selectivity/specificity for βvs β

receptors, intrinsic sympathomimetic activity (ISA), and vasodilatory properties (through β

stimulation, α receptor blockade or nitric oxide release). These drugs are indicated for the management of arterial hypertension, heart failure or ischemic heart disease (IHD; eg angina pectoris or prior myocardial infarction). Most of the benefit of β-blockade in these conditions arises from blockade of the β

receptor, and, in practice, the addition of ISA appears to reduce the potential for improved clinical outcomes in people with heart failure or IHD. Aspects of the benefit/risk balance of β-blockers remain controversial, and recent meta-analyses have shed new light on this issue. We have reviewed the current place of cardioselective β-blockade in hypertension, IHD and heart failure, with special reference to the therapeutic profile of a highly selective β

-adrenoceptor blocker, bisoprolol.

Convalescent plasma for adults with acute COVID-19 respiratory illness (CONCOR-1): study protocol for an international, multicentre, randomized, open-label trial

Philippe Bégin, Jeannie Callum, Nancy M Heddle, Richard Cook, Michelle P Zeller, Alan Tinmouth, Dean A Fergusson, Melissa M Cushing, Marshall J Glesby, Michaël Chassé, Dana V Devine, Nancy Robitalle, Renée Bazin, Nadine Shehata, Andrés Finzi, Allison McGeer, Damon C Scales, Lisa Schwartz, Alexis F Turgeon, Ryan Zarychanski, Nick Daneman, Richard Carl, Luiz Amorim, Caroline Gabe, Martin Ellis, Bruce S Sachais, Kent Cadogan Loftsgard, Erin Jamula, Julie Carruthers, Joanne Duncan, Kayla Lucier, Na Li, Yang Liu, Chantal Armali, Amie Kron, Dimpy Modi, Marie-Christine Auclair, Sabrina Cerro, Meda Avram, Donald M ArnoldPMID: 33947446 DOI: 10.1186/s13063-021-05235-3

Abstract

Convalescent plasma has been used for numerous viral diseases including influenza, severe acute respiratory syndrome, Middle East respiratory syndrome and Ebola virus; however, evidence to support its use is weak. SARS-CoV-2 is a novel coronavirus responsible for the 2019 global pandemic of COVID-19 community acquired pneumonia. We have undertaken a randomized controlled trial to assess the efficacy and safety of COVID-19 convalescent plasma (CCP) in patients with SARS-CoV-2 infection.CONCOR-1 is an open-label, multicentre, randomized trial. Inclusion criteria include the following: patients > 16 years, admitted to hospital with COVID-19 infection, receiving supplemental oxygen for respiratory complications of COVID-19, and availability of blood group compatible CCP. Exclusion criteria are : onset of respiratory symptoms more than 12 days prior to randomization, intubated or imminent plan for intubation, and previous severe reactions to plasma. Consenting patients are randomized 2:1 to receive either approximately 500 mL of CCP or standard of care. CCP is collected from donors who have recovered from COVID-19 and who have detectable anti-SARS-CoV-2 antibodies quantified serologically. The primary outcome is intubation or death at day 30. Secondary outcomes include ventilator-free days, length of stay in intensive care or hospital, transfusion reactions, serious adverse events, and reduction in SARS-CoV-2 viral load. Exploratory analyses include patients who received CCP containing high titre antibodies. A sample size of 1200 patients gives 80% power to detect a 25% relative risk reduction assuming a 30% baseline risk of intubation or death at 30 days (two-sided test; α = 0.05). An interim analysis and sample size re-estimation will be done by an unblinded independent biostatistician after primary outcome data are available for 50% of the target recruitment (n = 600).

This trial will determine whether CCP will reduce intubation or death non-intubated adults with COVID-19. The trial will also provide information on the role of and thresholds for SARS-CoV-2 antibody titres and neutralization assays for donor qualification.

Clinicaltrials.gov

. Registered on 16 April 2020.